2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Structure and Key Features
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 2: A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- Positions 3 and 5: Methyl groups, enhancing steric bulk and lipophilicity.
- N-7: A 4-methylphenyl (p-tolyl) group, influencing solubility and target interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-6-9-18(10-7-14)25-21-12-15(2)24-23-16(3)22(26-27(21)23)17-8-11-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBUFGUEKLQXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. This article explores its biological activity through synthesized derivatives, structure-activity relationships (SAR), and relevant case studies.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are recognized for their potential as bioactive compounds. They exhibit a range of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibition activities. The structural diversity within this class allows for the modulation of biological activity through various substitutions on the aromatic rings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized compounds were evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The results indicated that certain derivatives exhibited significant growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15.3 |
| Compound B | MCF-7 | 20.0 |
| Compound C | MDA-MB-453 | 25.0 |
These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity, as observed in the study by .
Enzyme Inhibition Studies
The compound's biological activity extends to enzyme inhibition. Notably, derivatives have been tested for their ability to inhibit cathepsin K and other proteases:
| Compound | Enzyme Target | Ki (µM) |
|---|---|---|
| Compound D | Cathepsin K | 77 |
| Compound E | Aurora-A Kinase | 45 |
The moderate inhibition observed indicates that further optimization of the structure could lead to more potent inhibitors .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more effective compounds. The incorporation of different substituents on the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity:
- Electron-donating groups (e.g., methoxy groups) tend to enhance potency against certain cancer cell lines.
- Hydrophobic interactions are critical for binding affinity with target proteins.
Molecular docking studies have been employed to elucidate binding modes and predict the activity of new derivatives .
Case Studies
-
Case Study 1: Anticancer Screening
A recent study synthesized a library of pyrazolo[1,5-a]pyrimidine derivatives and screened them against multiple cancer cell lines. The most promising candidates demonstrated IC50 values below 20 µM against MDA-MB-231 cells. -
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cathepsin K by various pyrazolo[1,5-a]pyrimidine derivatives. The study revealed that specific structural modifications led to enhanced inhibitory activity compared to parent compounds.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group at position 7 undergoes alkylation and acylation to produce derivatives with modified pharmacodynamic properties.
Key Conditions :
-
Alkylation : Performed using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF.
-
Acylation : Achieved via reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.
Outcomes :
-
Alkylation introduces hydrophobic groups, enhancing membrane permeability.
-
Acylation improves metabolic stability by blocking oxidative degradation pathways.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs electrophilic attacks to specific positions:
| Electrophile | Position | Product | Application |
|---|---|---|---|
| Nitronium ion | Para to methoxy | Nitro derivative | Intermediate for further reductions |
| Sulfur trioxide | Meta to methyl | Sulfonic acid | Improves solubility for formulation |
Mechanism : Methoxy groups act as strong activating, ortho/para-directing groups. Steric hindrance from methyl substituents limits reactivity at certain positions.
Nucleophilic Substitution
The pyrimidine ring undergoes nucleophilic substitution at position 2 or 5 under acidic conditions:
Example Reaction :
Key Findings :
-
Position 2 is more reactive due to electron-withdrawing effects from adjacent nitrogen atoms.
-
Halogenation (e.g., Cl⁻ substitution) requires Lewis acid catalysts like AlCl₃.
Condensation Reactions
The amine group participates in condensation with carbonyl compounds:
| Reagent | Product | Purpose |
|---|---|---|
| Benzaldehyde | Schiff base derivative | Enhances antiviral activity |
| Maleic anhydride | Maleimide-functionalized derivative | Polymer conjugation for drug delivery |
Conditions : Reactions proceed via dehydrative coupling in toluene under Dean-Stark conditions.
Catalytic Hydrogenation
Selective reduction of the pyrazolo-pyrimidine core is achieved using:
-
Catalyst : Pd/C or Raney Ni
-
Conditions : H₂ gas (1–3 atm) in ethanol at 50–80°C.
Outcome :
-
Saturation of the pyrimidine ring increases conformational flexibility, potentially improving target binding.
Comparative Reactivity of Derivatives
The table below summarizes derivatives synthesized through the above reactions:
Mechanistic Insights
-
Steric Effects : The 3,5-dimethyl groups hinder reactions at the pyrazole ring, directing reactivity toward the pyrimidine moiety.
-
Electronic Effects : Methoxy groups donate electron density, accelerating EAS but deactivating the ring toward radical reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Substituents at Position 2
- Target Compound : 3,4-Dimethoxyphenyl (electron-rich, bulky).
- Analogues :
- 2,5-Dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (): Lacks the 2-methoxy groups but retains aromaticity at position 2. Reduced electron density may lower target affinity compared to the dimethoxy variant.
- 2-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (): Shares the 2-(3,4-dimethoxyphenyl) group but has a 3-methoxyphenyl at N-5. The additional methoxy group may improve solubility but reduce metabolic stability .
Substituents at Positions 3 and 5
- Target Compound : 3,5-Dimethyl (moderate steric hindrance).
- Analogues: 3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 33, ): Aryl groups at both positions 3 and 4. Fluorine enhances electronegativity, improving target binding in anti-mycobacterial assays .
N-7 Substitutions
- Target Compound : 4-Methylphenyl (moderate lipophilicity).
- Analogues: N-(Pyridin-2-ylmethyl) derivatives (Compounds 47–51, ): Pyridylmethyl groups introduce basicity, improving water solubility but increasing hERG channel binding risks .
Key Observations :
- Anti-Mycobacterial Activity: Fluorinated and pyridylmethyl-substituted analogues (e.g., Compound 33, IC₅₀ = 0.12 µM) outperform non-fluorinated variants. The target’s 3,4-dimethoxyphenyl may reduce potency compared to fluorine but improve metabolic stability .
- hERG Liability : Bulky N-7 groups (e.g., p-tolyl in the target) likely reduce hERG binding compared to pyridylmethyl derivatives (hERG IC₅₀ = 12 µM) .
- Lipophilicity : The target’s LogP (~3.8) balances solubility and membrane permeability, whereas N-chlorophenyl analogues (LogP ~4.1) may face solubility challenges .
Preparation Methods
Nucleophilic Aromatic Substitution
A common approach involves displacing a chloro or nitro leaving group at position 7 with 4-methylaniline. For example, heating 7-chloro-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine with excess 4-methylaniline in dimethylformamide (DMF) at 120°C for 12 hours provides the target compound.
Optimization Insights:
Buchwald-Hartwig Amination
For substrates with poor leaving groups, palladium-catalyzed coupling is preferred. A protocol using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 100°C achieves 70–80% yield. This method minimizes side reactions and improves regioselectivity.
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 55 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | 95 |
Methyl Group Incorporation
Methyl groups at positions 3 and 5 are introduced via:
-
Reductive Amination: For late-stage functionalization.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Final compounds are characterized by:
-
¹H/¹³C NMR: Confirming substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the dimethoxyphenyl group).
Industrial-Scale Production
Industrial protocols emphasize cost-effectiveness and reproducibility:
-
Continuous Flow Reactors: Reduce reaction times from hours to minutes.
-
Catalyst Recycling: Pd catalysts are recovered via filtration and reused, lowering costs by 30%.
Process Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 65% | 82% |
| Purity | 98% | 99.5% |
Challenges and Mitigation Strategies
-
Regioselectivity Issues: Competing substitution at positions 5 and 7 is mitigated using bulky ligands (e.g., Xantphos) in palladium-catalyzed reactions.
-
Byproduct Formation: Excess 4-methylaniline (1.5 equiv) minimizes dimerization side products.
Recent Advancements
Recent studies highlight enzymatic methods for amination, achieving 90% yield under mild conditions. Additionally, microwave-assisted synthesis reduces reaction times by 50% .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of this pyrazolo[1,5-a]pyrimidine derivative, and how should data interpretation address common ambiguities?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) are critical. For example:
- ¹H NMR : Focus on splitting patterns of aromatic protons (e.g., dimethoxyphenyl substituents) and methyl groups to confirm substitution positions .
- IR : Identify characteristic stretches (e.g., C-N in pyrimidine at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
- Data Ambiguities : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or computational modeling (DFT) to resolve .
Q. What synthetic routes are documented for pyrazolo[1,5-a]pyrimidine core formation, and how can reaction conditions be optimized for higher yields?
- Answer : Cyclization of precursors (e.g., aminopyrazoles with β-keto esters) under acidic or basic conditions is common. Key optimizations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts enhance cyclization efficiency .
- Temperature Control : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions like premature decomposition .
Q. How can researchers validate the purity of the compound, and what analytical thresholds are acceptable for pharmacological studies?
- Answer :
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro assays .
- Elemental Analysis : Carbon and nitrogen content should deviate ≤0.4% from theoretical values .
- TLC Monitoring : Ensure single-spot development (Rf consistency) during synthesis .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in mechanistic studies?
- Answer :
- Dose-Response Profiling : Establish IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cell viability) to differentiate target-specific effects from off-target toxicity .
- Structural Analog Comparison : Test derivatives lacking the trifluoromethyl or dimethoxyphenyl groups to isolate pharmacophore contributions .
- Computational Docking : Use molecular dynamics simulations to assess binding affinity variations across protein targets (e.g., kinases vs. metabolic enzymes) .
Q. What experimental designs are suitable for evaluating environmental stability and degradation pathways of this compound?
- Answer :
- Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to identify cleavage products (e.g., demethylation or pyrimidine ring opening) .
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; monitor via HPLC for radical-mediated byproducts .
- Microbial Degradation : Use soil or water microcosms with LC-MS/MS to track biotic transformation products .
Q. What strategies mitigate challenges in synthesizing N-aryl-substituted derivatives of this compound?
- Answer :
- Buchwald-Hartwig Coupling : Palladium-catalyzed amination for aryl halide intermediates; optimize ligands (e.g., XPhos) and bases (Cs₂CO₃) to suppress side reactions .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amines during heterocycle formation to prevent unwanted nucleophilic attacks .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) for temperature-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
